molecular formula C8H7ClO3 B094699 3-Chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 19463-48-0

3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B094699
CAS No.: 19463-48-0
M. Wt: 186.59 g/mol
InChI Key: ONIVKFDMLVBDRK-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is a derivative of vanillin, where the aldehyde group is substituted with a chlorine atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde is the respiratory system . This compound interacts with the respiratory system, which plays a crucial role in the exchange of gases, primarily oxygen and carbon dioxide.

Mode of Action

This compound has been used for an oxidation reaction by laccase to form hydroxymethine quinone . This suggests that the compound may interact with its targets by participating in oxidation reactions, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

Given its involvement in oxidation reactions, it can be inferred that it may affect pathways involvingredox reactions and quinone formation .

Result of Action

Given its target and mode of action, it can be inferred that the compound may induce changes in the respiratory system and participate in oxidation reactions, leading to the formation of hydroxymethine quinone .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from air . This suggests that the compound’s stability and efficacy may be affected by exposure to air and certain gases.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde are largely defined by its interactions with enzymes and other biomolecules. It has been used in oxidation reactions catalyzed by laccase

Cellular Effects

It is known that the compound can participate in oxidation reactions, which may influence cellular processes

Molecular Mechanism

It is known to participate in oxidation reactions catalyzed by laccase This suggests that it may interact with biomolecules and potentially influence enzyme activity and gene expression

Metabolic Pathways

It is known to participate in oxidation reactions , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not documented.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the chlorination of vanillin. The process involves the use of calcium hypochlorite (Ca(ClO)2) as the chlorinating agent. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxy-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Chloro-6-methoxyphenol: Similar structure but with a hydroxyl group ortho to the chlorine atom.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Lacks the chlorine atom but has similar functional groups

Uniqueness

3-Chloro-4-hydroxy-5-methoxybenzaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVKFDMLVBDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075161
Record name Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19463-48-0, 61670-76-6
Record name 3-Chloro-4-hydroxy-5-methoxybenzaldehyde
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Record name Chloro-4-hydroxy-3-methoxybenzaldehyde
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Record name Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-
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Record name 3-chlorovanillin
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Synthesis routes and methods

Procedure details

To a solution of 50.0 g (330 mmol) of vanillin in 250 mL of glacial acetic acid was added chlorine gas through a glass tubing over 60 minutes (with a slow gas flow) at 25° C. White solid product was collected by filtration, washed with 300 mL of hexane, and dried in vacuum to give the title compound (36.0 g; 58%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-chloro-4-hydroxy-5-methoxybenzaldehyde synthesized, and what is its antioxidant potential?

A1: this compound is synthesized through the chlorination of vanillin using calcium hypochlorite (Ca(ClO)2) []. This compound, along with its brominated analog (3-bromo-4-hydroxy-5-methoxybenzaldehyde), has been investigated for antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay []. While demonstrating a lower antioxidant capacity compared to the positive control BHT (2,6-di-tert-butyl-4-methylphenol), the study revealed that this compound exhibited an IC50 value of 244.11 µg/mL []. This suggests potential antioxidant properties, though further research is needed to fully elucidate its mechanism of action and potential applications.

Q2: How is the structure of this compound confirmed?

A2: Researchers utilize a combination of spectroscopic techniques to confirm the structure of synthesized compounds like this compound. These techniques include:

  • FTIR (Fourier-transform infrared spectroscopy): This method helps identify functional groups present in the molecule by analyzing its infrared absorption spectrum [].
  • GC-MS (Gas chromatography–mass spectrometry): This technique separates and identifies components of a sample based on their mass-to-charge ratio, providing valuable information about the molecule's structure and purity [].
  • NMR (Nuclear magnetic resonance spectroscopy): Both 1H-NMR and 13C-NMR are employed to determine the arrangement of hydrogen and carbon atoms within the molecule, respectively [, ]. This data helps confirm the identity and purity of the synthesized this compound.

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